molecular formula C17H12BrClN2O3S B2447768 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-82-6

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2447768
CAS No.: 865197-82-6
M. Wt: 439.71
InChI Key: NSGMHSXBTRSWTA-JZJYNLBNSA-N
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Description

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its complex structure, which includes a bromobenzoyl group, a chlorobenzo[d]thiazole moiety, and a methyl acetate group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3S/c1-24-15(22)9-21-13-7-6-10(19)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMHSXBTRSWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Bromobenzoyl Group: The next step involves the introduction of the bromobenzoyl group through a Friedel-Crafts acylation reaction. This reaction typically uses a bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Esterification: Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-(2-((2-chlorobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Uniqueness

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the combination of the bromobenzoyl and chlorobenzo[d]thiazole moieties provides a unique structural framework that can be fine-tuned for various applications.

Biological Activity

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the benzo[d]thiazole derivatives, notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework that includes a bromobenzoyl group, a chlorobenzo[d]thiazole moiety, and a methyl acetate group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Core : Reacting 2-aminothiophenol with a carboxylic acid derivative.
  • Introduction of the Bromobenzoyl Group : Utilizing Friedel-Crafts acylation with bromobenzoyl chloride.
  • Formation of the Imino Group : Achieved by reacting with an appropriate amine under dehydrating conditions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts critical biological pathways related to cell division and proliferation, making it a candidate for anticancer research.

Anticancer Properties

Research indicates that compounds in the benzo[d]thiazole class exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit growth in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Cell LineIC50 Value (µM)Reference
MCF-715
A54920
PC325

Case Studies

  • Anticancer Mechanism Exploration : A study demonstrated that derivatives similar to this compound inhibited the enzyme topoisomerase II, crucial for DNA replication. This inhibition led to increased apoptosis in cancer cells .
  • Structure–Activity Relationship (SAR) : Research on related compounds has established that modifications in the halogen substituents significantly affect biological activity. For example, increasing electron-donating groups enhanced anticancer efficacy while maintaining lower toxicity to normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step reactions starting with halogenated benzo[d]thiazole intermediates. A common approach includes:

  • Step 1 : Condensation of 6-chlorobenzo[d]thiazole-2-amine with 2-bromobenzoyl chloride under basic conditions (e.g., triethylamine in dry DCM) to form the imine linkage .
  • Step 2 : Alkylation of the thiazole nitrogen using methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the methyl ester group .
  • Optimization : Reaction yields (~60–75%) depend on strict anhydrous conditions and temperature control (40–60°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the imine group (δ 8.2–8.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) and ester functionality (δ 3.7–3.9 ppm for methyl ester) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate key functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 453.92 for C₁₇H₁₂BrClN₂O₃S) .

Q. How can crystallographic data resolve ambiguities in the molecular configuration?

Single-crystal X-ray diffraction (using SHELXL ) can unambiguously determine the Z-configuration of the imine bond and spatial arrangement of substituents. For example, dihedral angles between the benzoyl and thiazole rings (typically 15–25°) confirm steric constraints influencing reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures identifies optimal parameters. For instance, THF at 50°C increases imine formation efficiency by 20% compared to DMF .
  • Catalyst Screening : Lewis acids like ZnCl₂ may accelerate imine condensation but risk byproduct formation .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases or proteases). The bromobenzoyl group shows high affinity for hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
  • MD Simulations : Assess binding stability over time; the chloro-substituent on the thiazole ring may enhance hydrogen bonding with active-site residues .

Q. How should researchers address discrepancies in reported biological activities of similar benzothiazole derivatives?

  • Meta-Analysis : Compare substituent effects across studies. For example, replacing the 6-chloro group with 6-fluoro (as in ) reduces cytotoxicity but improves solubility, explaining activity variations.
  • Dose-Response Studies : Validate EC₅₀ values across multiple cell lines to account for tissue-specific effects .

Q. What mechanistic insights exist for key reactions in synthesizing this compound?

  • Imine Formation : Follows a nucleophilic acyl substitution mechanism, where the amine attacks the benzoyl chloride carbonyl. Steric hindrance from the 2-bromo group slows reaction kinetics, requiring prolonged stirring (12–24 hrs) .
  • Alkylation : Proceeds via SN2 pathway, with the thiazole nitrogen acting as a nucleophile. Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. What are the best practices for ensuring compound stability under laboratory conditions?

  • Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the ester group.
  • Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days; <5% degradation under optimal conditions .

Q. How can this compound serve as a precursor for derivatives with enhanced pharmacological properties?

  • Functionalization : The methyl ester can be hydrolyzed to a carboxylic acid for amide coupling (e.g., with sulfonamides to improve bioavailability) .
  • Halogen Exchange : Replace bromine with iodine via Ullmann coupling to modulate electron-withdrawing effects and binding affinity .

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